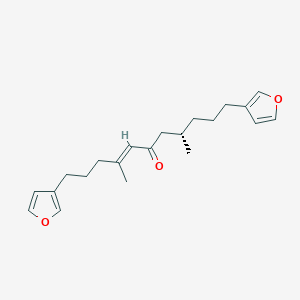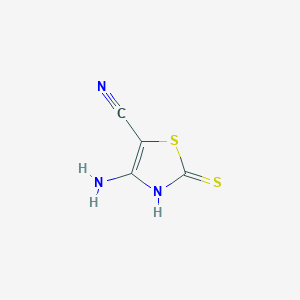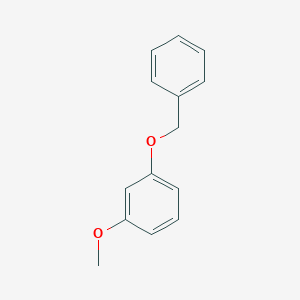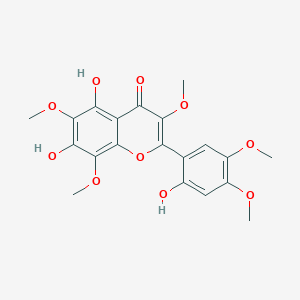
5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone, also known as tangeritin, is a flavonoid compound that is found in citrus fruits. This compound has gained significant attention in scientific research due to its potential health benefits.
Aplicaciones Científicas De Investigación
Compound Isolation and Identification
Isolation from Natural Sources : 5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone has been isolated from various natural sources such as Gutierrezia microcephala and Gymnosperma glutinosum, demonstrating the diverse occurrence of this compound in the plant kingdom (Fang et al., 1985), (Yu et al., 1988).
Structural Elucidation : The structure of this compound has been determined through various spectroscopic methods, highlighting the significance of these techniques in identifying complex natural products (Kishore et al., 2003).
Biological Activities
Inhibitory Activities : Studies have shown that this flavone and its derivatives exhibit inhibitory activities against various biological targets, such as tubulin polymerization (Lewin et al., 2010). This points towards potential therapeutic applications in diseases where tubulin dynamics play a crucial role.
Insect Growth Inhibition : Research has demonstrated the effectiveness of this compound in inhibiting insect growth, suggesting its potential use in pest control strategies (Calderón et al., 2001).
Chemical Synthesis and Modifications
Semisynthesis from Other Flavonoids : The semisynthesis of this compound from other flavonoids like hesperidin has been explored, indicating the possibility of creating derivatives with enhanced or modified biological activities (Lewin et al., 2010).
Structure-Activity Relationship (SAR) : The synthesis and study of various derivatives of this compound help in understanding the SAR, which is crucial for the development of more effective and specific therapeutic agents.
Propiedades
Número CAS |
100363-94-8 |
|---|---|
Fórmula molecular |
C20H20O10 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O10/c1-25-10-6-8(9(21)7-11(10)26-2)16-19(28-4)14(23)12-13(22)18(27-3)15(24)20(29-5)17(12)30-16/h6-7,21-22,24H,1-5H3 |
Clave InChI |
GABPPIKPVIRAPL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O)OC |
SMILES canónico |
COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O)OC |
Otros números CAS |
100363-94-8 |
Sinónimos |
5,7,2'-TPMF 5,7,2'-trihydroxy-3,6,8,4',5'-pentamethoxyflavone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




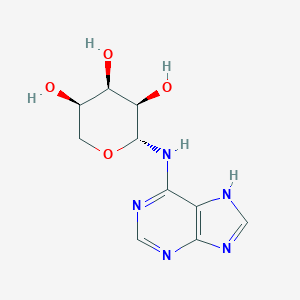
![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
